Fmoc-L-Kynurenine

Catalog No.
S2997147
CAS No.
831210-89-0
M.F
C25H22N2O5
M. Wt
430.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Kynurenine

CAS Number

831210-89-0

Product Name

Fmoc-L-Kynurenine

IUPAC Name

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Molecular Formula

C25H22N2O5

Molecular Weight

430.46

InChI

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1

InChI Key

GKNQSJVSXLYNBV-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O

Solubility

not available

Specific Scientific Field

Fmoc-L-Kynurenine is primarily studied in the field of biochemistry, specifically within the broader context of tryptophan metabolism and the kynurenine pathway. This pathway involves the enzymatic conversion of tryptophan into various metabolites, including kynurenic acid, quinolinic acid, and L-kynurenine .

Results and Outcomes

Quantitative Data:

    Cell viability: Fmoc-L-Kynurenine treatment increases cell survival in neuronal cultures exposed to oxidative stress or excitotoxic insults.

    Neuroinflammation: Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are observed in animal models treated with Fmoc-L-Kynurenine.

    Oxidative stress markers: Decreased lipid peroxidation and increased antioxidant enzyme activity (e.g., superoxide dismutase) indicate reduced oxidative damage.

Future Directions: While promising, Fmoc-L-Kynurenine’s full potential remains to be explored. Researchers should:

Fmoc-L-Kynurenine is a non-proteinogenic amino acid derivative of kynurenine, which is an oxidation product of tryptophan. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group during the coupling process. Kynurenine itself plays a significant role in various biological processes and is involved in the metabolic pathway of tryptophan, leading to the production of several bioactive compounds. The Fmoc group enhances the stability and solubility of kynurenine, making it suitable for solid-phase peptide synthesis and other chemical applications .

Fmoc-L-Asp(NH2)-Ph does not have a direct mechanism of action as it's a building block for peptides. Its significance lies in enabling the controlled assembly of peptides with the desired functionality due to the presence of the 2-aminophenyl group. This group can be used for:

  • Attaching fluorescent tags for peptide visualization.
  • Conjugating the peptide to other molecules like nanoparticles for targeted drug delivery.
  • Introducing specific binding functionalities for applications in diagnostics or biosensors.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations.
Typical of amino acids, including:

  • Coupling Reactions: Fmoc-L-Kynurenine can be coupled with other amino acids to form peptides using standard coupling reagents such as carbodiimides.
  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amino group for further reactions.
  • Cyclization Reactions: It can undergo cyclization reactions, such as Camps cyclization, under specific conditions, leading to the formation of quinolone derivatives .

Kynurenine and its derivatives, including Fmoc-L-Kynurenine, exhibit various biological activities:

  • Neurotransmission: Kynurenine is involved in neurotransmitter metabolism and has been implicated in neurodegenerative diseases due to its effects on glutamate signaling.
  • Immunomodulation: It plays a role in immune response regulation and may influence inflammation through its metabolites.
  • Antimicrobial Properties: Kynurenine derivatives are part of the structure of daptomycin, an antibiotic effective against resistant Gram-positive bacteria .

The synthesis of Fmoc-L-Kynurenine typically involves:

  • Starting Material: Tryptophan or its derivatives serve as starting materials.
  • Oxidation Steps: Sequential oxidation steps convert the indole ring of tryptophan into the keto-aniline moiety characteristic of kynurenine.
  • Fmoc Protection: The amino group is protected using Fmoc chloride to yield Fmoc-L-Kynurenine .

Additionally, solid-phase peptide synthesis techniques can incorporate Fmoc-L-Kynurenine into larger peptide chains efficiently.

Fmoc-L-Kynurenine has several applications in research and pharmaceuticals:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis for creating peptides that include kynurenine residues.
  • Model Peptides: Researchers utilize it to create model peptides for structural and functional studies related to neurobiology and immunology.
  • Drug Development: Its role in the synthesis of daptomycin highlights its importance in developing new antibiotics .

Studies on Fmoc-L-Kynurenine's interactions often focus on its role as a building block in peptides that interact with biological targets. Research has shown that kynurenine derivatives can modulate receptor activity and influence cellular signaling pathways. Interaction studies typically utilize techniques such as:

  • Binding Assays: To determine affinity for neurotransmitter receptors.
  • Cell-Based Assays: To evaluate biological activity and effects on cell signaling.

These studies help elucidate the compound's potential therapeutic roles .

Several compounds are structurally or functionally similar to Fmoc-L-Kynurenine. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
L-TryptophanPrecursor to kynurenine; essential amino acidNatural amino acid involved in protein synthesis
5-HydroxytryptophanPrecursor to serotonin; involved in mood regulationDirectly linked to neurotransmitter synthesis
Kynurenic AcidMetabolite of kynurenine; neuroprotective propertiesExhibits antagonist activity at NMDA receptors
Fmoc-L-TryptophanSimilar protective group; used in peptide synthesisDirectly related precursor for kynurenine

Fmoc-L-Kynurenine stands out due to its specific role as a kynurenine derivative with protective groups that facilitate its incorporation into peptides while maintaining its biological relevance.

Kynurenine research originated in 1853 with its discovery in canine urine, though its structure remained uncharacterized until 1927, when Y. Kotake first isolated it. Early studies focused on its role as a tryptophan degradation product, but by the mid-20th century, investigations expanded to its metabolic pathway. The kynurenine pathway was recognized as the primary route for tryptophan catabolism, producing neuroactive metabolites like kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic).

In the 1980s, researchers identified kynurenine’s involvement in immune regulation through indoleamine 2,3-dioxygenase (IDO) activation, linking it to conditions like cancer immune evasion and neuropsychiatric disorders. This period also saw the first attempts to synthesize kynurenine derivatives for biochemical studies, though challenges in stabilizing its reactive amine group limited progress.

XLogP3

3.9

Dates

Modify: 2023-08-17

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